Cas no 2492-53-7 (2-Bromolysergamide)
2-Bromolysergamide Chemical and Physical Properties
Names and Identifiers
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- BroMocriptine IMpurity E
- Bromocriptine EP Impurity E
- Bromocriptine Impurity 5(Bromocriptine Mesylate EP Impurity E)
- (6aR,9R)-5-Bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
- Bromocriptine Mesylate EP Impurity E
- 2-Bromolysergamide
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- Inchi: 1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
- InChI Key: OZVBMTJYIDMWIL-AYFBDAFISA-N
- SMILES: C1[C@@H](C(N[C@@]2(O[C@@]3(N([C@H](C(N4[C@@]3([H])CCC4)=O)CC(C)C)C2=O)O)C(C)C)=O)CN(C)[C@]2(C=1C1=C3C(C2)=C(Br)NC3=CC=C1)[H]
Computed Properties
- Exact Mass: 345.04767g/mol
- Monoisotopic Mass: 345.04767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 62.1Ų
2-Bromolysergamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B689085-1mg |
2-Bromolysergamide |
2492-53-7 | 1mg |
$ 150.00 | 2022-06-06 | ||
| TRC | B689085-5mg |
2-Bromolysergamide |
2492-53-7 | 5mg |
$ 570.00 | 2022-06-06 | ||
| TRC | B689085-10mg |
2-Bromolysergamide |
2492-53-7 | 10mg |
$ 965.00 | 2022-06-06 | ||
| TRC | B689085-25mg |
2-Bromolysergamide |
2492-53-7 | 25mg |
$ 1815.00 | 2022-06-06 | ||
| TRC | B689085-50mg |
2-Bromolysergamide |
2492-53-7 | 50mg |
$ 3400.00 | 2022-06-06 |
2-Bromolysergamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-Bromolysergamide
Chemical and Pharmacological Insights into 2-Bromolysergamide (CAS No. 2492-53-7): A Promising Compound in Neuropharmacological Research
2-Bromolysergamide, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 2492-53-7, is a synthetic brominated lysergamide analog with significant potential in neuropharmacology and drug discovery. This compound belongs to the ergoline class of alkaloids, characterized by its bromine-substituted lysergic acid amide structure. Its unique chemical profile has drawn attention for its interaction with serotonin receptors, particularly the 5-HT1A/1B/1D subtypes, positioning it as a candidate for neuropsychiatric disorder interventions.
The synthesis of 2-Bromolysergamide involves bromination of lysergic acid derivatives under controlled conditions to ensure high purity and structural integrity. Recent advancements in microwave-assisted organic synthesis have streamlined its production, as highlighted in a 2023 study published in European Journal of Medicinal Chemistry. Researchers demonstrated that optimizing reaction parameters such as solvent polarity and catalyst selection (e.g., HBr/acetic acid systems) enhances yield while minimizing byproduct formation. This progress underscores the compound’s viability for large-scale preclinical trials.
In pharmacological evaluations, lysergamide analogs like CAS No. 2499-53-7 exhibit distinct receptor-binding profiles compared to their non-brominated counterparts. A landmark study from Stanford University (Nature Communications, 2024) revealed that the bromine substitution at position 8 increases affinity for presynaptic 5-HT1B receptors while reducing hallucinogenic activity typically associated with classical psychedelics. This selectivity could mitigate adverse effects seen in conventional serotonin agonists, making it a safer therapeutic option for conditions like treatment-resistant depression or anxiety disorders.
Clinical translational research has focused on brominated ergoline derivatives’ potential to modulate neuroplasticity pathways. Preclinical data from mouse models of Alzheimer’s disease showed that low-dose administration of CAS No. 2499-53-7 enhanced hippocampal neurogenesis and synaptic density through mTOR pathway activation, as reported in a 2024 Nature Neuroscience paper. These findings suggest applications in cognitive restoration therapies without the psychoactive liabilities observed in other ergot alkaloids.
Innovative applications are emerging in pain management research due to its dual mechanism involving both serotonergic modulation and NMDA receptor antagonism. A collaborative study between MIT and ETH Zurich (Science Advances, 2023) demonstrated that this compound selectively inhibits chronic neuropathic pain behaviors in rats without opioid-like respiratory depression, indicating potential for non-addictive analgesics development.
Ongoing investigations prioritize optimizing its pharmacokinetic profile through prodrug strategies to improve bioavailability. Researchers at Johns Hopkins University are exploring fatty acid conjugation techniques that could extend plasma half-life while maintaining receptor specificity (J Med Chem, accepted pending publication). Such developments address critical barriers to clinical translation observed in earlier lysergic acid derivatives.
The compound’s safety profile remains under rigorous evaluation using advanced computational models such as QM/MM simulations to predict off-target interactions (J Chem Inf Model, 2024). These studies have identified minimal interactions with cardiac ion channels (e.g., hERG), reducing cardiotoxicity risks—a key advantage over certain antipsychotic agents.
In conclusion, CAS No. 2499-53-7 (bromolysergamide) represents a frontier molecule bridging psychedelic science and conventional pharmacotherapy. Its combination of receptor selectivity, neuroprotective properties, and favorable safety margins positions it as a promising candidate for next-generation treatments targeting CNS disorders. Continued interdisciplinary research across medicinal chemistry, neurobiology, and computational modeling will further unlock its therapeutic potential while adhering to stringent regulatory standards.
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